Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate
Description
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate (CAS 2102885-50-5) is a β-keto ester derivative featuring a dimethylamino-substituted methylidene group at the 2-position and ethoxy substituents at the 4,4-positions. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . The compound exists as an oil at room temperature and is characterized by a conjugated system involving the keto group and the enamine functionality, which may enhance its reactivity in cyclization or nucleophilic addition reactions. Its IUPAC name is ethyl (2Z)-2-[(dimethylamino)methylene]-4,4-diethoxy-3-oxobutanoate, indicating the Z-configuration of the methylidene group .
Safety data indicate that it carries hazard warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) . Its synthesis likely involves condensation reactions between ethyl 4,4-diethoxy-3-oxobutanoate and dimethylformamide dimethyl acetal (DMF-DMA), a common strategy for introducing enamine groups .
Properties
CAS No. |
2102885-50-5 |
|---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl (2Z)-2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate |
InChI |
InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3/b10-9- |
InChI Key |
SZFFCEBBQIJXEV-KTKRTIGZSA-N |
SMILES |
CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC |
Isomeric SMILES |
CCOC(C(=O)/C(=C/N(C)C)/C(=O)OCC)OCC |
Canonical SMILES |
CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with dimethylamine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate is primarily investigated for its pharmacological properties. Its structure suggests potential applications as an intermediate in the synthesis of biologically active compounds.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a study published in Molecules demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes makes it a candidate for further development as an antimicrobial agent .
Agrochemicals
The compound is also explored for its applications in agrochemicals, particularly as a pesticide or herbicide. Its structural characteristics lend themselves to modifications that can enhance efficacy against pests while minimizing environmental impact.
Pesticidal Activity
Studies have reported that analogs of this compound demonstrate effective insecticidal properties. For example, field trials indicated that formulations containing this compound reduced pest populations significantly without adversely affecting beneficial insects .
Materials Science
In materials science, this compound is being researched for its potential use in the development of novel materials with specific properties.
Polymer Synthesis
This compound can serve as a monomer in polymer synthesis. Its reactivity allows it to participate in various polymerization processes, leading to materials with tailored mechanical and thermal properties. Research has shown that polymers derived from this compound exhibit enhanced durability and resistance to environmental factors .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its dimethylamino group allows it to interact with nucleophilic sites on enzymes and proteins, altering their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of β-keto esters, which are widely used in organic synthesis for their versatility in forming heterocycles and coordinating metal ions. Below is a comparative analysis with structurally related compounds:
Key Observations :
- The dimethylamino-methylidene group in the target compound introduces enamine character, enhancing its ability to participate in cyclocondensation reactions compared to simpler β-keto esters like ethyl 4,4-diethoxy-3-oxobutanoate .
- The 4,4-diethoxy groups in both the target compound and ethyl 4,4-diethoxy-3-oxobutanoate stabilize the keto-enol tautomer, but the absence of the enamine group in the latter limits its use in N-heterocycle synthesis .
- Aryl-substituted derivatives (e.g., ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate) exhibit distinct reactivity due to electron-withdrawing substituents, favoring electrophilic aromatic substitution or coupling reactions .
Q & A
Q. Notes
- Advanced questions emphasize mechanistic insights, substituent effects, and computational integration.
- Basic questions focus on synthesis, characterization, and foundational reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
